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Compound of Interest

2-(3-aminophenoxy)-N-
Compound Name:
ethylacetamide

CAS No.: 926221-29-6

Cat. No.: B3306126

Get Quote

\ J

CAS No: 926221-29-6 Molecular Formula: C10H14N202 Molecular Weight: 194.23 g/mol

Executive Summary

This technical guide details the high-fidelity synthesis of 2-(3-aminophenoxy)-N-
ethylacetamide, a functionalized phenoxyacetamide derivative often utilized as a
pharmacophore in CNS drug discovery and as a monomer in high-performance polymer
chemistry.

While direct alkylation of 3-aminophenol is theoretically possible, it suffers from poor
chemoselectivity (competing N- vs. O-alkylation). Therefore, this guide prioritizes the Nitro-
Precursor Pathway. This route guarantees regiochemical integrity by utilizing 3-nitrophenol,
ensuring exclusive O-alkylation before reducing the nitro group to the target amine. This
methodology aligns with Good Laboratory Practice (GLP) standards for generating high-purity
pharmaceutical intermediates.

Strategic Retrosynthesis
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To design a self-validating protocol, we disconnect the ether linkage and the amide bond. The
most robust forward synthesis involves constructing the amide tail first, followed by the ether
formation, and finally the functional group interconversion (Nitro

Amine).

Pathway Logic:

¢ Target: 2-(3-aminophenoxy)-N-ethylacetamide[1][2][3]

e Precursor: 2-(3-nitrophenoxy)-N-ethylacetamide (Eliminates N-alkylation side reactions).

¢ Building Blocks: 3-Nitrophenol + 2-Chloro-N-ethylacetamide.

Target:
2-(3-aminophenoxy)-N-ethylacetamide

itro Reduction

Intermediate:
2-(3-nitrophenoxy)-N-ethylacetamide

Williamson Ether

+
Synthesis Base (K2CO3)

Starting Material 1: Starting Material 2:
3-Nitrophenol 2-Chloro-N-ethylacetamide

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis prioritizing the nitro-intermediate to ensure exclusive O-
alkylation.

Experimental Protocol: The Nitro-Precursor
Pathway
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Phase 1: Synthesis of Electrophile (2-Chloro-N-
ethylacetamide)

Note: If commercially available, proceed to Phase 2. This step is included for completeness.
Principle: Nucleophilic acyl substitution of chloroacetyl chloride with ethylamine. Reaction:

Protocol:

Setup: Charge a 3-neck round-bottom flask (RBF) with Dichloromethane (DCM) (10 mL/g of
acid chloride) and cool to -10°C under N2 atmosphere.

» Addition: Add Chloroacetyl chloride (1.0 equiv).

o Amidation: Dropwise add a solution of Ethylamine (1.1 equiv) and Triethylamine (1.2 equiv)
in DCM. Maintain internal temperature

to prevent bis-alkylation.

o Workup: Stir for 2 hours at RT. Wash organic layer with 1N HCI (to remove excess amine),
then Sat. NaHCOs, then Brine.[4]

 [solation: Dry over MgSOea, filter, and concentrate. The product is typically a low-melting solid
or oil used directly.

Phase 2: Regioselective O-Alkylation

Objective: Coupling 3-nitrophenol with the alkyl halide linker. Critical Control: Use of a weak
base (K2COs) and a polar aprotic solvent promotes

attack by the phenoxide oxygen while suppressing side reactions.
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Reagent Equiv.[5] Role

3-Nitrophenol 1.0 Nucleophile
2-Chloro-N-ethylacetamide 11 Electrophile

Potassium Carbonate (K2COs3) 2.0 Base (generates phenoxide)

. . Finkelstein Catalyst (in situ
Potassium lodide (KI) 0.1 _
generation of R-1)

Acetonitrile (ACN) Solvent Polar Aprotic Medium

Step-by-Step:

o Activation: In a 250 mL RBF, dissolve 3-Nitrophenol (10 mmol) in ACN (50 mL). Add
anhydrous K2COs (20 mmol). Stir at RT for 30 mins to form the potassium phenoxide salt
(color change often observed).

e Coupling: Add 2-Chloro-N-ethylacetamide (11 mmol) and catalytic KI (1 mmol).

o Reflux: Heat the mixture to reflux (approx. 82°C) for 6—8 hours. Monitor by TLC (Mobile
phase: 1:1 EtOAc/Hexane). The starting phenol spot (

) should disappear, replaced by the less polar ether product.

o Workup: Cool to RT. Filter off inorganic salts (KCI/KzCQO3s). Evaporate the filtrate to dryness.

 Purification: Dissolve residue in EtOAc. Wash with 1N NaOH (Critical Step: removes any
unreacted nitrophenol). Wash with brine, dry (Na2S0a4), and concentrate.

 Yield: Expect 80-90% of pale yellow solid.

Phase 3: Chemoselective Nitro Reduction

Objective: Convert the nitro group to the amine without hydrolyzing the amide bond. Method:
Catalytic Hydrogenation (Cleanest) or Fe/NH4Cl (Robust alternative).

Protocol (Catalytic Hydrogenation):

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.aurigeneservices.com/sites/default/files/2020-08/Revisiting%20the%20reaction%20of%20b-chloroacroleins%20with%202-aminophenol%20a%20new%20observation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3306126?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Solvent System: Dissolve the nitro-intermediate in Methanol or Ethanol.

Catalyst: Add 10% wt/wt Pd/C (Palladium on Carbon).

Reduction: Purge flask with Hz2 gas (balloon pressure is sufficient). Stir vigorously at RT for
4-12 hours.

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric when dry.

Isolation: Concentrate the filtrate to yield 2-(3-aminophenoxy)-N-ethylacetamide.

Process Visualization & Logic Flow

The following diagram illustrates the complete workflow, highlighting the critical purification
checkpoints (NaOH wash) that ensure the removal of unreacted starting materials.
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Start: 3-Nitrophenol

+ K2CO3 + Kl

Reflux in Acetonitrile
with 2-Chloro-N-ethylacetamide

:

Filter Inorganic Salts

CRITICAL: Wash with 1N NaOH
(Removes unreacted Phenol)

Intermediate:
2-(3-nitrophenoxy)-N-ethylacetamide

Reduction:
H2, Pd/C in MeOH

Final Product:
2-(3-aminophenoxy)-N-ethylacetamide
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Figure 2: Process flow diagram emphasizing the critical NaOH wash step to ensure
intermediate purity.

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the synthesized compound, compare experimental data
against these expected parameters.
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Table 1: Expected Analytical Data

Expected Structural

Technique Parameter ] .
Signal/Value Assignment

Methyl of N-ethyl

1H NMR (DMSO-ds Triplet
( ) 105t 3H) P group
) Methylene of N-ethyl
3.15 (m, 2H) Multiplet group
430 (s, 2H) Singlet (Ether linker)
5.10 (br s, 2H) Broad Singlet (Aniline amine)
Multiolet Aromatic protons (3-
6.10—7.00 (m, 4H) Hitipe sub pattern)
: Amide
8.05 (br t, 1H) Broad Triplet
Protonated molecular
LC-MS (ESI+) miz 1951 _
ion
] Off-white to beige Oxidation of aniline
Appearance Visual .
solid may darken color

Interpretation:

e The presence of the singlet at

4.30 confirms the O-alkylation.

e The upfield shift of aromatic protons and the appearance of the broad singlet at

5.10 confirms the successful reduction of

to
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Safety & Handling

¢ 3-Nitrophenol: Toxic if swallowed. Irritant.
¢ Chloroacetyl Chloride: Lachrymator. Corrosive. Handle in a fume hood.

+ Hydrogenation: Hz gas is flammable. Ensure proper grounding of equipment to prevent static
discharge when handling Pd/C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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